molecular formula C5H7N3O B019462 2-Amino-5-methoxypyrimidine CAS No. 13418-77-4

2-Amino-5-methoxypyrimidine

Cat. No. B019462
CAS RN: 13418-77-4
M. Wt: 125.13 g/mol
InChI Key: KAHHAPNRIQLSFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-methoxypyrimidine involves methoxylation reactions starting from intermediate compounds. Ju Xiu-lian (2009) describes a method where 2-amino-4-methoxypyrimidine is prepared by the methoxylation reaction of 2-amino-4-chloropyrimidine, obtained through the chlorination reaction of isocytosine. This process is noted for its suitability for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methoxypyrimidine and its derivatives has been extensively studied. Glidewell et al. (2003) investigated the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, revealing chains of edge-fused R22(8) rings linked into sheets by aromatic pi-pi-stacking interactions (Glidewell et al., 2003).

Chemical Reactions and Properties

2-Amino-5-methoxypyrimidine undergoes various chemical reactions, including amino-imino tautomerization, which has been studied by Kitamura et al. (2007). Their work elucidates the hydrogen bonding and tautomerization of 2-amino-4-methoxypyrimidine with acetic acid, highlighting the influence of the methoxy group on these processes (Kitamura et al., 2007).

Physical Properties Analysis

The physical properties, including the vibrational spectra and molecular geometry of 2-amino-4-methoxypyrimidine, have been examined using density functional theory (DFT) by Prabavathi and Nilufer (2015). Their study provides detailed insights into the optimized geometry, frequency, and intensity of the vibrational bands (Prabavathi & Nilufer, 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-methoxypyrimidine derivatives have been explored in the context of their reactivity and potential biological activity. For example, the synthesis and evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory properties were conducted by Chhabria et al. (2007), indicating the chemical versatility and potential application of these compounds in medicinal chemistry (Chhabria et al., 2007).

Scientific Research Applications

  • Pharmacological Evaluation : A study by Dounay et al. (2009) explored the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists, noting moderate potency and improved metabolic stability in certain compounds (Dounay et al., 2009).

  • Inhibition of Nitric Oxide Production : Jansa et al. (2014) reported that 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide production, highlighting the potential medicinal applications of these compounds (Jansa et al., 2014).

  • Synthesis of Pyrido[2,3-d]pyrimidines : Perandones and Soto (1998) demonstrated the successful synthesis of pyrido[2,3-d]pyrimidines and their derivatives from aminopyrimidinecarbaldehydes, with potential applications in pharmaceuticals and biotechnology (Perandones & Soto, 1998).

  • Synthesis of 2-Amino-4-methoxy-6-methylthiopyrimidine : Yin Dulin (2005) focused on the synthesis process, achieving high yields and purity, indicating potential for industrial production (Yin Dulin, 2005).

  • Hydrogen Bonding and Amino-Imino Tautomerization : Kitamura et al. (2007) investigated the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, emphasizing the methoxy group's crucial role in these processes (Kitamura et al., 2007).

  • Antibacterial and Antifungal Activity : Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives showing potent antibacterial and antifungal activity, demonstrating the compound's potential in antimicrobial applications (Al-Masoudi et al., 2015).

  • Antiviral Activity : Hocková et al. (2003) found that certain pyrimidine derivatives exhibit potent inhibitory activity against HIV-1, indicating their potential in antiviral therapies (Hocková et al., 2003).

  • Wastewater Treatment : Zhang et al. (2016) studied the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, highlighting its application in environmental management (Zhang et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing and eye/face protection .

properties

IUPAC Name

5-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHHAPNRIQLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367935
Record name 2-Amino-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxypyrimidine

CAS RN

13418-77-4
Record name 2-Amino-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Buděšínský, J Přikryl, E Svátek - Collection of Czechoslovak …, 1964 - cccc.uochb.cas.cz
… However, our synthesis was not advantageous from a production point of view, since it required the isolation of 2-amino-5-methoxypyrimidine which is exceptionally soluble in water …
Number of citations: 7 cccc.uochb.cas.cz
J Du, Z An, Y Hu, X Yi, H Zhou, J Zhan, M Wu - Journal of Environmental …, 2022 - Elsevier
… Finally, the OP-126 was identified as 2-amino-5-methoxypyrimidine (AMP), which was verified with its standard showing the same retention time and product ion spectrum (Appendix A …
Number of citations: 3 www.sciencedirect.com
ES Gubnitskaya, IM Loseva, AA Kropacheva… - Pharmaceutical …, 1970 - Springer
… 2-Amino-5-methoxypyrimidine reacts with ethyl phosphorochloridoisocyanatidate and with phosphorodichloridoisocyanatidic acid similarly to aromatic amines; ie, primarily nucleophilic …
Number of citations: 3 link.springer.com
ES Gubnitskaya, IM Loseva, EA Stukalo - Pharmaceutical Chemistry …, 1974 - Springer
… The reaction between aromatic amines and 2-amino-5-methoxypyrimidine, and 2-isocyanatovinylphosphonyl dichloride, results initially in addition to the vinyl group to form N-…
Number of citations: 1 link.springer.com
DJ Brown, BT England - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… 2-Amino-5-methoxypyrimidine (4c) was prepared by a rather unsatisfactory indirect method,8, because a direct approach by attempted condensation of 1,1,2,3,3-pentamethoxypropane …
Number of citations: 3 pubs.rsc.org
BT England - 1971 - search.proquest.com
… Another attempt to make 2-amino-5-methoxypyrimidine by condensation of the tetra-acetal of methoxy malondialdehyde with guanidine gave on ly 2- am i no-5- chloropy imid "ne (III-56) …
Number of citations: 2 search.proquest.com
N Sirisoma, A Pervin, H Zhang, S Jiang… - Journal of medicinal …, 2009 - ACS Publications
… Compound 9m was prepared from 4a (343 mg, 1.92 mmol) and 2-amino-5-methoxypyrimidine (240 mg, 1.92 mmol) and was isolated as a solid (283 mg, 55%). H NMR (CDCl 3 ): 8.69 (…
Number of citations: 152 pubs.acs.org
H Zhang, Q Jia, F Yan, Q Wang - Green Energy & Environment, 2022 - Elsevier
… (2) breakage of S–N bond: due to SO 4 · − and ⋅ O H radical attacking, S–N bond was broken to obtain sulfanilic acid and 2-amino-5-methoxypyrimidine (m/z = 123.0408), and then …
Number of citations: 15 www.sciencedirect.com

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